molecular formula C17H22ClN5OS B2466356 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215318-84-5

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2466356
CAS No.: 1215318-84-5
M. Wt: 379.91
InChI Key: IBJZLFTXOOAUHN-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole ring and a dimethylaminoethyl side chain. Its molecular weight is approximately 432.01 g/mol (based on analogous structures, see ). The benzothiazole moiety contributes to π-π stacking interactions in biological systems, while the pyrazole ring and dimethylaminoethyl group enhance solubility and receptor binding versatility.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS.ClH/c1-12-11-14(19-21(12)4)16(23)22(10-9-20(2)3)17-18-13-7-5-6-8-15(13)24-17;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJZLFTXOOAUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H22N4OS
  • Molecular Weight : 306.43 g/mol

The presence of a benzothiazole moiety and a pyrazole ring suggests potential interactions with biological targets, which are critical for its pharmacological effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. The pyrazole scaffold is known for its ability to inhibit various cancer cell lines.

Case Study : A study evaluated a series of pyrazole derivatives against human cancer cell lines (HeLa, CEM, and L1210). The compound exhibited significant antiproliferative activity with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics .

CompoundCell LineIC50 (μM)
This compoundHeLa12.5
Standard Chemotherapy DrugHeLa20.0

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. The pyrazole derivatives are known to act as inhibitors of kinases and other enzymes.

Mechanism of Action : Docking studies indicate that the compound binds effectively to the ATP-binding site of various kinases, potentially blocking their activity and leading to reduced cell proliferation .

Antitubercular Activity

Recent synthetic developments have highlighted the anti-tubercular properties of benzothiazole derivatives, which share structural similarities with our compound. In vitro studies have shown that these derivatives exhibit potent activity against Mycobacterium tuberculosis.

Research Findings : Compounds structurally related to this compound displayed better inhibitory concentrations compared to standard anti-TB drugs .

CompoundMIC (μg/mL)Comparison with INH
This compound0.5Better
Isoniazid (INH)1.0-

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research. Various derivatives have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo. The mechanism of action often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Anti-inflammatory Effects

In preclinical models, N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has demonstrated anti-inflammatory properties. It may inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that typically include the formation of the benzothiazole moiety followed by the introduction of the dimethylamino ethyl group and subsequent carboxamide formation. Understanding the structure-activity relationship is crucial for optimizing its biological activity and minimizing toxicity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The results indicated that modifications to the benzothiazole structure enhanced activity against specific pathogens .

Investigation of Anticancer Potential

In a notable case study, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of key analogs, focusing on structural variations, physicochemical properties, and biological implications.

2.1. Substituent Variations on the Benzothiazole Ring
Compound Name Structural Features Molecular Weight (g/mol) Key Differences Biological Implications References
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride 6-Cl on benzothiazole; dimethylaminopropyl chain ~446.5 (estimated) Chloro substituent increases lipophilicity; propyl chain extends side-chain length. Enhanced membrane permeability; potential for prolonged receptor interaction due to longer alkyl chain.
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide 4-OCH₃ on benzothiazole; pyridinylmethyl group 393.47 Methoxy group improves solubility; pyridine introduces aromatic π-system. Possible CNS activity due to pyridine’s blood-brain barrier penetration.
N-(2-(dimethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride 6-CH₃ on benzothiazole; dimethylaminoethyl chain 432.01 Methyl group enhances steric bulk without significant polarity change. Improved metabolic stability compared to chloro/methoxy analogs.
2.2. Variations in the Side Chain
Compound Name Side Chain Molecular Weight (g/mol) Key Differences Biological Implications References
N-(1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride Morpholinylpropyl ~463.0 (estimated) Morpholine introduces a polar oxygen atom. Increased solubility and potential for hydrogen bonding with targets.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Dioxidotetrahydrothiophen-3-yl; 4-methoxyphenyl 418.5 Sulfone and methoxyphenyl groups alter electronic properties. Possible anti-inflammatory or kinase inhibitory activity.
2.3. Core Structural Variations
Compound Name Core Structure Molecular Weight (g/mol) Key Differences Biological Implications References
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides Benzamide core with piperidine-ethylamino group ~450–470 (estimated) Benzamide replaces pyrazole; piperidine introduces basicity. Likely targets GPCRs or ion channels due to piperidine’s affinity.
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives Quinoline core ~350–400 (estimated) Quinoline’s planar structure enhances DNA intercalation potential. Anticancer applications under exploration.

Key Research Findings and Trends

  • Bioactivity: The dimethylaminoethyl side chain in the target compound correlates with moderate-to-high receptor binding affinity, as seen in analogs like . Morpholinylpropyl derivatives (e.g., ) show superior solubility, critical for oral bioavailability.
  • Selectivity : Chloro-substituted benzothiazoles (e.g., ) exhibit higher selectivity for kinase targets compared to methyl or methoxy variants.
  • Synthetic Feasibility : Compounds with shorter alkyl chains (e.g., ethyl vs. propyl) are synthesized in higher yields (~70–80%) compared to bulkier analogs (~50–60%) .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with benzothiazole groups. For example, analogous procedures use dichloromethane or DMF as solvents, with bases like K₂CO₃ or triethylamine to deprotonate intermediates . Key steps include:
  • Intermediate Isolation : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress.
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product.
  • Characterization : Confirm structure via ¹H/¹³C NMR (for substituent positioning), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How can researchers validate the purity and stability of the compound under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% threshold).
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) and monitor via UV-Vis spectroscopy or LC-MS for decomposition products .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in derivatives?

  • Methodological Answer :
  • Reaction Modeling : Employ density functional theory (DFT) to calculate transition-state energies (e.g., Gaussian or ORCA software) for competing pathways, such as nucleophilic substitution at the benzothiazole nitrogen .
  • Machine Learning : Train models on datasets of analogous reactions (e.g., pyrazole-acetamide couplings) to predict yields under varying conditions (solvent polarity, temperature) .

Q. What strategies resolve contradictions in reported biological activities across similar pyrazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a library of analogs (e.g., varying dimethylaminoethyl or benzothiazole groups). For example, shows thiazole-triazole analogs exhibit variable antimicrobial activity based on aryl substitutions .
  • Statistical Validation : Apply factorial design (e.g., 2³ matrix testing concentration, pH, and temperature) to identify confounding variables in bioassays .

Q. How to design experiments for elucidating the compound’s mechanism of action in neurological targets?

  • Methodological Answer :
  • Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for receptors (e.g., GABAₐ or NMDA receptors).
  • In Silico Docking : Perform molecular docking (AutoDock Vina) with crystal structures of target proteins to identify key binding residues .

Data Analysis and Experimental Design

Q. What statistical approaches minimize experimental noise in pharmacological profiling?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Optimize dose-response curves by modeling interactions between compound concentration and cellular viability .
  • Robustness Testing : Use Youden’s factorial design to assess inter-laboratory variability in IC₅₀ measurements .

Q. How to reconcile discrepancies in solubility data across different solvent systems?

  • Methodological Answer :
  • Hansen Solubility Parameters : Calculate HSP values for the compound and solvents (e.g., DMSO vs. ethanol) to predict miscibility .
  • Experimental Validation : Conduct shake-flask experiments with UV quantification at λ_max (~270 nm for pyrazole derivatives) .

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